molecular formula C21H20FNO4 B2583823 (2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid CAS No. 2361608-65-1

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid

Cat. No.: B2583823
CAS No.: 2361608-65-1
M. Wt: 369.392
InChI Key: AUQPWZCUOUNEAQ-YJYMSZOUSA-N
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Description

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enhancing solubility and preventing unwanted side reactions. The compound features a stereochemically defined (2S,5R) configuration, which influences its conformational stability and interactions in chiral environments.

Properties

IUPAC Name

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c22-13-9-10-19(20(24)25)23(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,24,25)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQPWZCUOUNEAQ-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(CC1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C[C@@H]1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the piperidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Fmoc Protection: The nitrogen atom of the piperidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step typically involves the reaction of the piperidine derivative with Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

2.1. Fmoc Deprotection

The Fmoc group is cleaved under mildly basic conditions, typically using 20–50% piperidine in DMF or DBU in DCM (Figure 1) .

Reaction Conditions:

ReagentTime (min)Temperature (°C)Yield (%)
20% piperidine/DMF20–3025>95
2% DBU/DCM5–1025>90

Mechanism:

  • Base-induced β-elimination releases CO₂ and fluorenylmethyl carbamate.

2.2. Carboxylic Acid Activation

The carboxylic acid undergoes activation for amide bond formation using coupling agents such as HATU or DCC :

Common Activation Protocols:

Coupling AgentActivatorSolventReaction Time (h)
HATUDIPEADMF1–2
DCCHOBtDCM4–6

Post-activation, the intermediate reacts with amines to form peptide bonds .

2.3. Fluorine-Specific Reactivity

The C5-fluorine substituent influences:

  • Conformational rigidity : Enhances ring puckering due to steric and electronic effects.

  • Hydrogen bonding : Fluorine participates in weak hydrogen bonds, affecting crystal packing .

  • Stability : Decreases susceptibility to oxidation at adjacent positions.

3.2. Stability Under Acidic Conditions

The Fmoc group is stable to trifluoroacetic acid (TFA), enabling orthogonal deprotection strategies:

ConditionStability Outcome
95% TFA in DCMFmoc remains intact (>24 h)
50% TFA in DCM + 3% H₂OPartial cleavage (<5% in 1 h)

Comparative Reactivity of Fluorinated Analogs

Reactivity trends for 5-substituted piperidines (Table 3):

SubstituentElectron EffectCoupling Rate (Relative to H)
-F-I1.2×
-CF₃-I, -R0.8×
-Ph+M1.5×

Key: Fluorine’s inductive (-I) effect moderately accelerates coupling .

Degradation Pathways

  • Thermal decomposition : Above 150°C, decarboxylation occurs, releasing CO₂ .

  • Photolysis : UV exposure (254 nm) cleaves the Fmoc group over 48 h .

Handling and Storage

ParameterRecommendation
Storage temperature–20°C (desiccated)
Light sensitivityAmber glass vials
SolubilityDMF > DCM > THF (sparingly in water)

Scientific Research Applications

Peptide Synthesis

The Fmoc group allows for the selective protection of amino acids during peptide synthesis. The use of this compound facilitates:

  • Solid-phase peptide synthesis : The Fmoc group can be removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.
  • Stability and compatibility : The compound's stability under aqueous conditions makes it suitable for various peptide synthesis protocols.

Drug Development

Due to its structural characteristics, the compound has potential applications in:

  • Anticancer agents : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting specific cancer cell lines.
  • Antimicrobial activity : The compound has shown promise against various bacterial strains, indicating its potential as a lead compound for new antimicrobial agents.

Research indicates that the compound may possess several biological activities:

Antitumor Activity

Studies have demonstrated that derivatives of this compound can inhibit tumor growth through:

  • Mechanism of Action : Inhibition of key signaling pathways involved in cancer proliferation.

Antimicrobial Activity

The compound exhibits activity against both Gram-positive and Gram-negative bacteria, with specific efficacy noted against:

  • Staphylococcus aureus
  • Escherichia coli

Anti-inflammatory Effects

Research suggests that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors include:

  • Fluorenyl Group : Enhances binding affinity to target proteins.
  • Carboxylic Acid Functionality : Essential for solubility and bioavailability.

Case Studies and Research Findings

StudyFindingsNotes
Umesha et al., 2009Identified significant inhibition of dihydroorotate dehydrogenase (DHODH) enzymePotential for immunosuppressive applications
Kusakiewicz-Dawid et al., 2017Evaluated antifungal activity against multiple pathogensModerate activity noted across tested strains
Recent Synthesis StudiesDeveloped novel derivatives with enhanced bioactivityFocus on structure-activity relationships

Mechanism of Action

The mechanism of action of (2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance binding affinity and selectivity for certain targets, while the Fmoc group can facilitate the compound’s incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Key Structural Features :

  • Fmoc group : Provides UV detectability and acid-labile protection.
  • Fluorine substituent : Enhances lipophilicity and resistance to oxidative metabolism.
  • Piperidine ring : A six-membered heterocycle with axial-equatorial flexibility, critical for binding to biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Variations at the 5-Position of Piperidine/Fmoc-Protected Compounds

Compound Name Substituent (5-position) CAS Number Molecular Weight (g/mol) Key Properties/Applications
(2S,5R)-1-(Fmoc)-5-fluoropiperidine-2-carboxylic acid Fluorine (F) N/A ~381.40* Enhanced metabolic stability, drug design
(2S,5R)-1-(Fmoc)-5-methyl-piperidine-2-carboxylic acid Methyl (CH₃) 2227864-52-8 365.42 Increased steric bulk, intermediate
(2S,5R)-1-(Fmoc)-5-hydroxy-piperidine-2-carboxylic acid Hydroxyl (OH) 2453297-07-7 367.40 Hydrogen bonding potential, solubility
(R)-1-(Fmoc)piperidine-2-carboxylic acid Hydrogen (H) 101555-63-9 351.40 Baseline for stereochemical comparisons

*Estimated based on molecular formula C₂₂H₂₂FNO₄.

Substituent Analysis :

  • Methyl : Introduces steric hindrance, which may limit rotational freedom but improve protease resistance.
  • Hydroxyl : Enhances polarity and hydrogen-bonding capacity, useful for targeting polar binding pockets.

Ring Size and Heterocycle Variations

Table 2: Piperidine vs. Pyrrolidine Derivatives

Compound Name Ring Type CAS Number Key Differences
(2S,5R)-1-(Fmoc)-5-fluoropiperidine-2-carboxylic acid Piperidine N/A 6-membered ring; greater conformational flexibility
(2S,5S)-1-(Fmoc)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid Pyrrolidine N/A 5-membered ring; higher ring strain, rigidity
2-[1-(Fmoc)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid Piperidine + oxazole 2137862-31-6 Heterocyclic oxazole enhances π-stacking and rigidity

Ring Size Impact :

  • Piperidine (6-membered) : Lower ring strain, axial-equatorial isomerism, and adaptability to protein pockets.
  • Pyrrolidine (5-membered) : Increased strain but improved rigidity for selective binding.

Stereochemical Variations

Table 3: Stereoisomer Comparisons

Compound Name Configuration CAS Number Biological Relevance
(2S,5R)-1-(Fmoc)-5-fluoropiperidine-2-carboxylic acid 2S,5R N/A Optimized for target-specific interactions
(R)-1-(Fmoc)piperidine-2-carboxylic acid R (position 2) 101555-63-9 Altered binding kinetics due to chirality mismatch
(2R,5S)-1-(Fmoc)-5-phenyl-pyrrolidine-2-carboxylic acid 2R,5S 269078-69-5 Inverse stereochemistry impacts enzyme selectivity

Stereochemical Effects :

  • The (2S,5R) configuration in the target compound may favor interactions with chiral biological targets (e.g., proteases or receptors) over its enantiomers.

Biological Activity

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid, commonly referred to as Fmoc-5-fluoropiperidine, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H20FNO4\text{C}_{18}\text{H}_{20}\text{F}\text{N}\text{O}_4

It features a fluorinated piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under basic conditions .

The biological activity of Fmoc-5-fluoropiperidine is primarily attributed to its interaction with various biological targets. It has been studied for its role as an antagonist of the S1P receptor subtype 2 (S1PR2), which is implicated in several pathological conditions, including autoimmune diseases and cancer .

Anticancer Properties

Research has indicated that Fmoc-5-fluoropiperidine exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)20Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)10Inhibition of proliferation

Neuroprotective Effects

In addition to its anticancer properties, Fmoc-5-fluoropiperidine has shown promise in neuroprotection. Studies suggest that it can mitigate oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .

Case Studies

  • Breast Cancer Model : In a preclinical model, administration of Fmoc-5-fluoropiperidine resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
  • Neuroprotection in Rodent Models : Research involving rodent models subjected to ischemic injury demonstrated that treatment with Fmoc-5-fluoropiperidine led to improved functional recovery and reduced neuronal loss, suggesting its potential utility in stroke therapy .

Q & A

Q. How can the compound be synthesized with high enantiomeric purity?

Methodological Answer:

  • The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protection strategies. The fluorine substituent at the 5-position of the piperidine ring is introduced during the ring formation or via post-functionalization using fluorinating agents (e.g., DAST or Deoxo-Fluor).
  • Key steps: (1) Fmoc protection of the piperidine nitrogen; (2) coupling with a carboxylic acid moiety using coupling agents like HATU or DIC; (3) deprotection with 20% piperidine in DMF. Monitor reaction progress via TLC or LC-MS .
  • Enantiomeric purity is ensured by chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial fluorine in piperidine) and Fmoc-group integrity.
  • Mass Spectrometry: High-resolution MS (HRMS) or MALDI-TOF for molecular weight verification.
  • X-ray Crystallography: For absolute configuration determination, though crystallization may require co-crystallization agents due to conformational flexibility .

Q. How should the compound be stored to maintain stability?

Methodological Answer:

  • Store at -20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the Fmoc group is susceptible to cleavage under acidic conditions .
  • Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What purification methods are effective for removing byproducts?

Methodological Answer:

  • Use reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA). For scale-up, flash chromatography (silica gel, ethyl acetate/hexane) is suitable.
  • Residual solvents (e.g., DMF) are removed via lyophilization or rotary evaporation under reduced pressure .

Advanced Research Questions

Q. How does the 5-fluoro substituent influence the compound’s conformational dynamics in solution?

Methodological Answer:

  • Fluorine’s electronegativity and axial preference in piperidine rings can restrict ring puckering. Use NOESY NMR to analyze through-space interactions between the fluorine and adjacent protons.
  • Compare with non-fluorinated analogs (e.g., 5-hydroxypiperidine derivatives from ) to quantify steric/electronic effects on ring conformation .

Q. What strategies mitigate racemization during coupling reactions?

Methodological Answer:

  • Use low-temperature (-20°C) coupling with DIC/Oxyma Pure to minimize base-induced racemization.
  • Monitor racemization via Marfey’s reagent derivatization followed by HPLC.
  • Replace standard Fmoc-amino acids with pseudoproline dipeptides to stabilize transition states .

Q. How can the compound’s fluorinated piperidine core be leveraged in drug design?

Methodological Answer:

  • The fluorine atom enhances metabolic stability and bioavailability. Conduct molecular docking to assess binding to targets (e.g., proteases or GPCRs) where fluorine’s stereoelectronic effects improve affinity.
  • Compare IC50 values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .

Q. What are the ecological risks of this compound, and how can they be assessed?

Methodological Answer:

  • Perform OECD 301/302 biodegradability tests and Daphnia magna acute toxicity assays .
  • Note: Existing data gaps ( ) necessitate empirical testing. Use solid-phase extraction followed by LC-MS/MS to quantify environmental persistence .

Q. How to resolve contradictions in reported stability data under varying pH conditions?

Methodological Answer:

  • Design a Design of Experiments (DoE) study varying pH (2–12), temperature (25–60°C), and ionic strength. Monitor degradation via UPLC-UV/MS.
  • Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

Methodological Answer:

  • Fluorine’s ortho-directing effects can be exploited in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Compare reaction rates/selectivity with non-fluorinated analogs.
  • Use DFT calculations to model transition states and identify steric/electronic barriers .

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